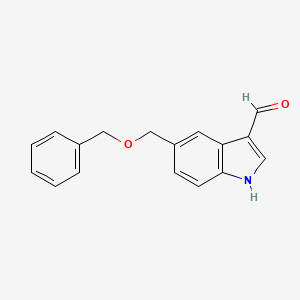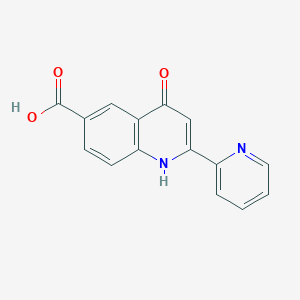
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is an organic compound that belongs to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base catalyst in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .
科学研究应用
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties
作用机制
The mechanism of action of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. One known target is phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ). The compound can modulate the activity of this enzyme, affecting downstream signaling pathways involved in various cellular processes .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar structural features but lacking the quinoxaline moiety.
Quinoxaline derivatives: Compounds containing the quinoxaline moiety but with different substituents.
Uniqueness
5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of the quinoxaline and thiazolidine-2,4-dione moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
分子式 |
C12H7N3OS2 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC 名称 |
(5E)-5-(quinoxalin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H7N3OS2/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ |
InChI 键 |
HVUGGQCADGERCQ-UXBLZVDNSA-N |
手性 SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=S)S3 |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=S)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)




![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)




